molecular formula C12H15N3O6 B4328314 4-(4-methoxy-3,5-dinitrobenzyl)morpholine

4-(4-methoxy-3,5-dinitrobenzyl)morpholine

Cat. No. B4328314
M. Wt: 297.26 g/mol
InChI Key: RKPNVCZNAHKMJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methoxy-3,5-dinitrobenzyl)morpholine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a derivative of morpholine, a cyclic amine, and contains a nitro group and a methoxy group on the benzene ring.

Mechanism of Action

The mechanism of action of 4-(4-methoxy-3,5-dinitrobenzyl)morpholine involves photoactivation by UV light. Upon exposure to UV light, the nitro group on the benzene ring undergoes a photoreduction reaction, resulting in the formation of a nitroso group. The nitroso group is highly reactive and can form covalent bonds with nearby amino acid residues on proteins or neurotransmitters. This results in the crosslinking or release of the targeted molecule.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-methoxy-3,5-dinitrobenzyl)morpholine depend on its application. As a crosslinker, it can be used to study protein-protein interactions and protein structure. As a caged compound, it can be used to study neurotransmitter release and synaptic transmission. As a fluorescent probe, it can be used to study membrane dynamics and lipid-protein interactions.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-methoxy-3,5-dinitrobenzyl)morpholine in lab experiments include its photoactivatable nature, which allows for precise spatiotemporal control of crosslinking or release events. It is also a relatively small and stable molecule, making it easy to handle and store. However, its use requires specialized equipment such as UV light sources and may require optimization of reaction conditions for specific applications.

Future Directions

There are several future directions for the use of 4-(4-methoxy-3,5-dinitrobenzyl)morpholine in scientific research. One direction is the development of new applications for the compound, such as in the study of protein-ligand interactions or in the control of gene expression. Another direction is the optimization of the synthesis method to improve yield and purity. Additionally, the development of new photoactivatable compounds with improved properties may lead to new discoveries in the field of chemical biology.

Scientific Research Applications

4-(4-methoxy-3,5-dinitrobenzyl)morpholine has been used in various scientific research applications. It has been used as a photoactivatable crosslinker to study protein-protein interactions. It has also been used as a caged compound to release neurotransmitters such as acetylcholine and GABA in a controlled manner. Additionally, it has been used as a fluorescent probe to study membrane dynamics and lipid-protein interactions.

properties

IUPAC Name

4-[(4-methoxy-3,5-dinitrophenyl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O6/c1-20-12-10(14(16)17)6-9(7-11(12)15(18)19)8-13-2-4-21-5-3-13/h6-7H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPNVCZNAHKMJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1[N+](=O)[O-])CN2CCOCC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Methoxy-3,5-dinitrophenyl)methyl]morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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